molecular formula C8H8N2O4S B2588934 5-methoxy-1H-benzimidazole-2-sulfonic acid CAS No. 106135-28-8

5-methoxy-1H-benzimidazole-2-sulfonic acid

Cat. No.: B2588934
CAS No.: 106135-28-8
M. Wt: 228.22
InChI Key: SZHBMDJFGQCIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1H-benzimidazole-2-sulfonic acid: is a heterocyclic aromatic compound with the molecular formula C8H8N2O4S and a molecular weight of 228.23 g/mol It is characterized by a benzimidazole core structure substituted with a methoxy group at the 5-position and a sulfonic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-benzimidazole-2-sulfonic acid typically involves the condensation of 1,2-phenylenediamine with methoxybenzenesulfonic acid under acidic conditions. The reaction is carried out by heating the reactants in a suitable solvent, such as ethanol or acetic acid , at elevated temperatures (around 120°C) to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as CuCl and TMEDA , can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent (dichloromethane, ethanol).

Major Products:

Scientific Research Applications

Chemistry: 5-Methoxy-1H-benzimidazole-2-sulfonic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized for its potential antimicrobial and antiviral properties. It is studied for its ability to inhibit the growth of various pathogens and its role in modulating biological pathways .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

**Industry

Properties

IUPAC Name

6-methoxy-1H-benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)10-8(9-6)15(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHBMDJFGQCIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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